

# Pyclock safety and handling guidelines

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## Compound of Interest

Compound Name: *Pyclock*

Cat. No.: *B151882*

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An In-depth Technical Guide to the Safety and Handling of **Pyclock**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Pyclock®**, with the chemical name (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a phosphonium salt-based coupling reagent widely utilized in solid-phase and solution-phase peptide synthesis.[1] As a 6-chloro analog of PyBOP®, **Pyclock®** facilitates the formation of amide bonds, a critical step in the synthesis of peptides and other organic molecules.[2] Its enhanced reactivity makes it particularly effective for challenging couplings, including the formation of cyclic peptides and the incorporation of sterically hindered amino acids.[1][3] This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with **Pyclock®** to ensure its safe and effective use in research and development settings.

## Chemical and Physical Properties

**Pyclock®** is a white to off-white powder with the molecular formula  $C_{18}H_{27}ClF_6N_6OP_2$  and a molecular weight of 554.84 g/mol.[4] Key physical and chemical properties are summarized in Table 1.

Property	Value	Reference
Chemical Name	(6-Chlorobenzotriazol-1-ylxy)tripyrrolidinophosphonium hexafluorophosphate	[1][4]
Synonyms	PyClock, TPTDP	[2][4]
CAS Number	893413-42-8	[4]
Molecular Formula	C <sub>18</sub> H <sub>27</sub> ClF <sub>6</sub> N <sub>6</sub> OP <sub>2</sub>	[4]
Molecular Weight	554.84 g/mol	[4]
Appearance	White to slight yellow to beige powder	
Melting Point	165-175 °C	
Solubility	Soluble in N,N-Dimethylformamide (DMF)	
Storage Temperature	2-8°C	[4]

## Safety and Hazard Information

**PyClock®** is classified as a hazardous substance and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) classification and associated precautionary statements are detailed in Table 2.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Statements	Reference
Skin Irritation	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313, P362	[5]
Eye Irritation	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation	P280, P305+P351+ P338, P337+P313	[5]
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405	[5]

## Toxicological Data

Detailed toxicological data for **Pyclock®**, such as LD50 or LC50 values, are not readily available in the public domain. The primary hazards are related to its irritant properties.[6]

## Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling **Pyclock®**.

- Engineering Controls: Handle **Pyclock®** in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][7]
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or a face shield.[5][7]

- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[\[5\]](#)[\[7\]](#)
- Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[\[7\]](#)
- Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[\[5\]](#)

## First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[\[5\]](#)
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[\[5\]](#)[\[7\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[\[5\]](#)[\[7\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[\[5\]](#)

## Storage and Disposal

- Storage: Store **Pyclock®** in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[\[4\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[\[6\]](#)

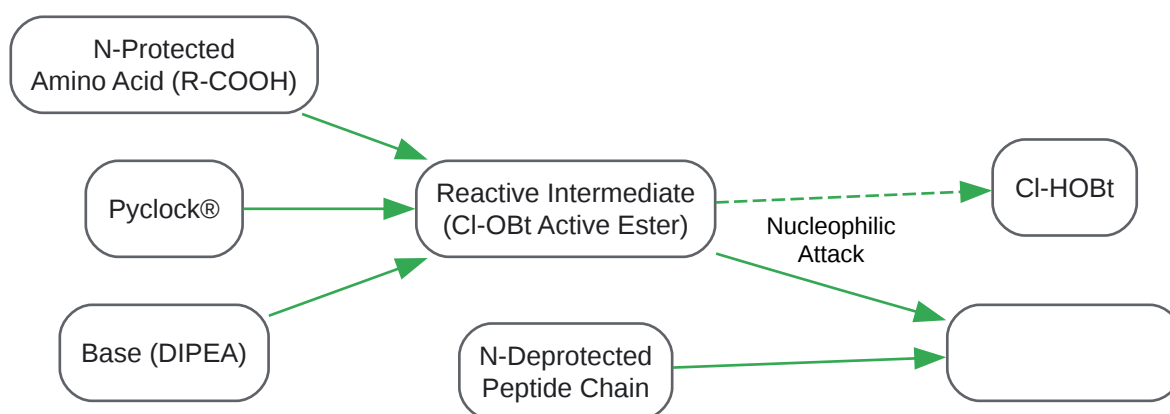
## Mechanism of Action

**Pyclock®** is a phosphonium salt that acts as a coupling reagent by activating the carboxylic acid group of an N-protected amino acid. This activation facilitates nucleophilic attack by the free amine group of another amino acid or peptide, forming a stable amide bond.

The key steps in the mechanism are:

- **Formation of the Active Ester:** In the presence of a base (e.g., diisopropylethylamine - DIPEA), the carboxylic acid of the incoming amino acid reacts with **Pyclock®** to form a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) ester intermediate.
- **Nucleophilic Attack:** The deprotected N-terminal amine of the growing peptide chain attacks the carbonyl carbon of the active ester.
- **Peptide Bond Formation:** A new peptide bond is formed, and the 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) is released as a byproduct.

The presence of the electron-withdrawing chlorine atom on the benzotriazole ring makes Cl-HOBt a more acidic leaving group than HOBt (found in PyBOP), which accounts for the enhanced reactivity of **Pyclock®**.<sup>[3]</sup>



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Caption: **Pyclock®** activation and peptide coupling pathway.

## Experimental Protocols

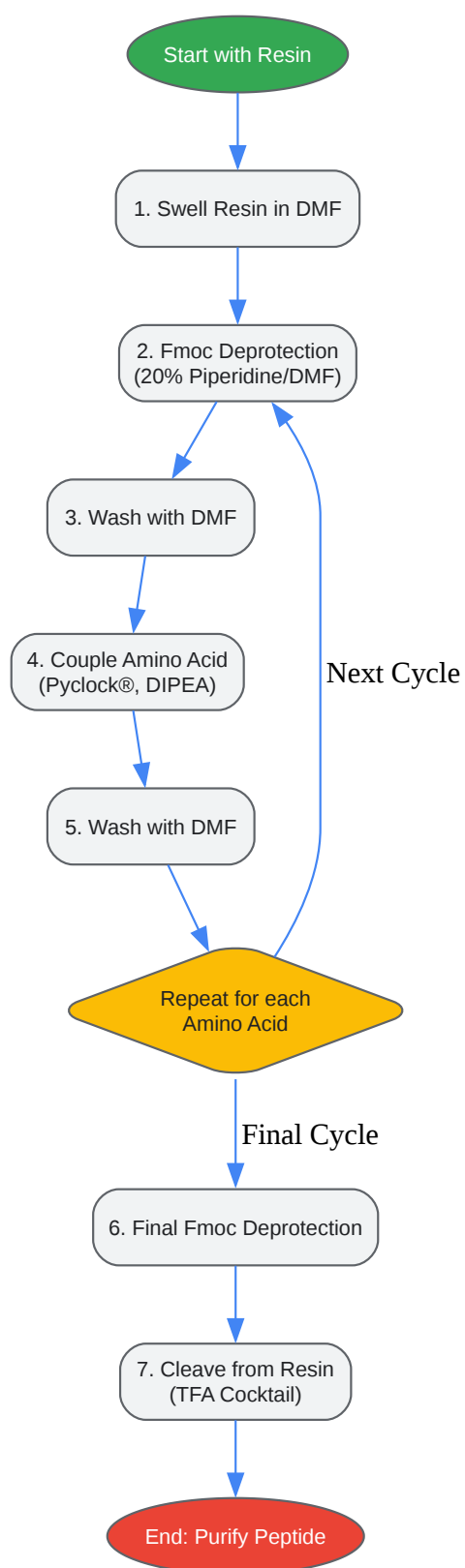
The following is a general protocol for manual solid-phase peptide synthesis (SPPS) using **Pyclock®**. This protocol should be adapted based on the specific peptide sequence and scale of the synthesis.

## Materials and Reagents

- Fmoc-protected amino acids

- Appropriate resin (e.g., Rink Amide resin)
- **Pyclock®**
- Diisopropylethylamine (DIPEA)
- 20% (v/v) Piperidine in DMF
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H<sub>2</sub>O)

## Experimental Workflow



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Caption: General workflow for solid-phase peptide synthesis.

## Detailed Coupling Procedure (0.1 mmol scale)

- Resin Swelling: Swell the resin (e.g., 135 mg of 0.74 mmol/g Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL of 20% piperidine in DMF for 10 minutes.
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL).
- Amino Acid Activation and Coupling:
  - In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and **Pyclock®** (0.39 mmol, 3.9 equivalents) in 1 mL of DMF.
  - Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture.
  - Immediately add the activated amino acid solution to the resin.
  - Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the reaction time may need to be extended.
- Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
- Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, repeat the coupling step.
- Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). Wash the resin thoroughly with DMF and then DCM, and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.



## Advantages and Limitations

### Advantages:

- **High Reactivity:** **Pyclock®** is more reactive than PyBOP and HBTU, leading to faster and more efficient couplings, especially for difficult sequences.[3]
- **Reduced Side Reactions:** Unlike uronium/aminium-based reagents like HBTU, phosphonium salts such as **Pyclock®** do not cause guanidinylation of the N-terminal amine, which can terminate the peptide chain.[1] This allows for the use of excess reagent to drive slow reactions to completion.
- **Effectiveness in Difficult Couplings:** It is particularly effective for cyclizations and fragment condensations where carboxyl activation can be sluggish.[3]

### Limitations:

- **Racemization:** **Pyclock®** may exhibit slightly higher rates of racemization compared to some other coupling reagents like PyAOP.[3] This is a critical consideration when synthesizing peptides where chirality must be strictly maintained.
- **Solution Stability:** Solutions of phosphonium reagents like **Pyclock®** in DMF have moderate stability and should ideally be used within a couple of days.

## Conclusion

**Pyclock®** is a highly effective and versatile coupling reagent for peptide synthesis. Its enhanced reactivity and the absence of guanidinylation side reactions make it a valuable tool for researchers. However, its hazardous nature necessitates strict adherence to safety and handling guidelines. By following the protocols outlined in this guide, researchers can safely and effectively utilize **Pyclock®** to synthesize a wide range of peptides for various applications in drug discovery and development.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)